molecular formula C41H53N5O12 B12780587 1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside CAS No. 117833-71-3

1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside

Cat. No.: B12780587
CAS No.: 117833-71-3
M. Wt: 807.9 g/mol
InChI Key: ODBVLKRQCUWPLB-WGQNIUCJSA-N
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Description

1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside is a synthetic derivative of the endogenous opioid peptide β-Neoendorphin. β-Neoendorphin is known for its role in pain modulation and wound healing by promoting keratinocyte migration . The esterification with phenylmethyl b-D-glucopyranoside potentially enhances its stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside involves multiple steps:

    Peptide Synthesis: The β-Neoendorphin peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.

    Esterification: The synthesized peptide is then esterified with phenylmethyl b-D-glucopyranoside. This step typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of the peptide, facilitating the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside can undergo various chemical reactions:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the parent peptide and phenylmethyl b-D-glucopyranoside.

    Oxidation and Reduction: The peptide moiety can undergo oxidation and reduction reactions, particularly at the amino acid side chains.

    Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Hydrolysis: β-Neoendorphin and phenylmethyl b-D-glucopyranoside.

    Oxidation and Reduction: Various oxidized or reduced forms of the peptide.

Scientific Research Applications

1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside is unique due to its esterification with phenylmethyl b-D-glucopyranoside, which may enhance its stability and bioavailability compared to its parent peptide. This modification could potentially improve its therapeutic efficacy and make it a valuable compound for further research and development.

Properties

CAS No.

117833-71-3

Molecular Formula

C41H53N5O12

Molecular Weight

807.9 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl]methyl (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C41H53N5O12/c1-24(2)17-31(40(55)56-23-32-35(50)36(51)37(52)41(58-32)57-22-27-11-7-4-8-12-27)46-39(54)30(19-25-9-5-3-6-10-25)45-34(49)21-43-33(48)20-44-38(53)29(42)18-26-13-15-28(47)16-14-26/h3-16,24,29-32,35-37,41,47,50-52H,17-23,42H2,1-2H3,(H,43,48)(H,44,53)(H,45,49)(H,46,54)/t29-,30-,31-,32+,35+,36-,37+,41+/m0/s1

InChI Key

ODBVLKRQCUWPLB-WGQNIUCJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C)CC(C(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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